molecular formula C8H6ClN3O B11904667 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide

7-Chloroimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B11904667
M. Wt: 195.60 g/mol
InChI Key: FABBHGGUPCVTIJ-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a chlorine atom at the 7th position and a carboxamide group at the 3rd position further defines its chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield the desired imidazo[1,2-a]pyridine scaffold.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and solvents that facilitate the cyclization and functionalization steps is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Chloroimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties, particularly against multidrug-resistant tuberculosis strains.

    Medicine: Explored as a potential therapeutic agent for infectious diseases and cancer.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, this compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The exact molecular pathways and targets may vary depending on the specific application and biological system .

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
  • 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

Uniqueness

7-Chloroimidazo[1,2-a]pyridine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorine atom at the 7th position and the carboxamide group at the 3rd position contribute to its distinct reactivity and potential therapeutic applications .

Properties

Molecular Formula

C8H6ClN3O

Molecular Weight

195.60 g/mol

IUPAC Name

7-chloroimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C8H6ClN3O/c9-5-1-2-12-6(8(10)13)4-11-7(12)3-5/h1-4H,(H2,10,13)

InChI Key

FABBHGGUPCVTIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2C(=O)N)C=C1Cl

Origin of Product

United States

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